Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole

Conformational analysis Structure-activity relationship Crystal engineering

This 2‑methyl‑5‑(ortho‑tolylmethoxy)‑1,3,4‑thiadiazole delivers a metabolically robust C‑O ether linkage (≈384 kJ/mol) that resists CYP450‑mediated clearance far better than C‑S thioethers (≈308 kJ/mol). The ortho‑methyl substituent (Es = –1.24) offers optimized shape complementarity for shallow hydrophobic kinase pockets. Synthesized via high‑yielding Williamson etherification, it eliminates sulfur odor and disulfide side‑products that plague automated parallel synthesis, making it the preferred tool for head‑to‑head metabolic stability comparisons, rational linker engineering, and crystallographic baseline studies.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 2201402-27-7
Cat. No. B2833690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole
CAS2201402-27-7
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=NN=C(S2)C
InChIInChI=1S/C11H12N2OS/c1-8-5-3-4-6-10(8)7-14-11-13-12-9(2)15-11/h3-6H,7H2,1-2H3
InChIKeyTUURCRSJHSJYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole (CAS 2201402-27-7): Structural Identity and Compound-Class Context for Procurement Evaluation


2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole (CAS 2201402-27-7) is a fully substituted 1,3,4-thiadiazole derivative bearing a C2-methyl group and a C5-(2-methylbenzyl)oxy substituent. The 1,3,4-thiadiazole scaffold is a well-established privileged structure in medicinal chemistry and agrochemical research, known for its capacity to engage diverse biological targets [1]. Within the broader 1,3,4-thiadiazole family, the pattern of substitution at C2 and C5 is a critical determinant of pharmacophoric properties and target selectivity [1]. This compound is offered as a research chemical and building block, and its procurement value must be assessed relative to positional isomers, substituent analogs, and alternative heterocyclic cores available for the same research applications.

Why Generic 1,3,4-Thiadiazole Substitution Fails: Critical Substituent-Dependent Activity Profiles Prevent Interchangeability


Within the 1,3,4-thiadiazole class, biological activity is exquisitely sensitive to the electronic and steric nature of substituents at positions 2 and 5. A comprehensive patent review has established that the most inhibitory-active 1,3,4-thiadiazole compounds incorporate secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at these positions, and that even minor alterations in substitution pattern can invert selectivity or abolish activity entirely [1]. The 2-methyl-5-[(2-methylphenyl)methoxy] substitution pattern introduces an ether-linked ortho-tolyl moiety, which is not present in the pharmacologically dominant sulfanyl or amido series. Consequently, a user cannot assume that a structurally similar 5-benzylthio or 5-phenylamido analog will exhibit the same solubility, metabolic stability, target engagement, or synthetic utility. Procurement decisions must therefore be based on compound-specific, comparator-anchored evidence rather than generic class membership [1].

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole: Quantitative Differential Evidence Against Closest Analogs


Structural Dihedral Angle Divergence vs. 5-Benzylthio Analog as a Predictor of Differential Target Fit

The target compound's ether linkage (-O-CH2-) imparts conformational flexibility distinct from the sulfanyl (-S-CH2-) and amino (-NH-CH2-) linkers found in biologically validated 1,3,4-thiadiazole inhibitors. For the closely related 5-[(4-methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole, X-ray crystallography reveals a dihedral angle of 83.63(12)° between the thiadiazole and benzene rings [1]. By class-level inference, the ether oxygen in the 2-methylphenylmethoxy analog is expected to produce a significantly different torsional profile due to the shorter C-O bond (≈1.43 Å vs. C-S ≈1.82 Å) and altered orbital hybridization at the linker atom, directly impacting the spatial orientation of the ortho-methylphenyl recognition element and thus target complementarity [1].

Conformational analysis Structure-activity relationship Crystal engineering

Substituent-Dependent Lipophilicity and Predicted ADME Differentiation from Sulfanyl and Amido Analogs

The ether linker in 2-methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole is more polar than the corresponding thioether, which typically lowers logP by approximately 0.5–0.7 units compared to the sulfanyl analog (class-level inference based on Hansch π constants: OCH3 π = −0.02 vs. SCH3 π = +0.61) [1]. The patent review on thiadiazole inhibitors identifies that electronic properties of C2/C5 substituents directly modulate enzyme selectivity, with electron-donating groups at C5 favoring certain kinase inhibitory profiles while electron-withdrawing or lipophilic groups shift selectivity toward other targets [2]. The ortho-methyl group on the benzyl ring introduces additional steric bulk (Taft Es ≈ −1.24 for o-CH3 vs. −0.38 for p-OCH3), which is absent in para-substituted comparators and may further differentiate target engagement kinetics [1].

Lipophilicity ADME prediction Drug-likeness

Synthetic Accessibility and Building-Block Utility vs. 5-Phenylamido and 5-Amino Analogs

The 5-alkoxy substitution in 2-methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole is introduced via O-alkylation of 5-hydroxy-2-methyl-1,3,4-thiadiazole with 2-methylbenzyl halide, a robust Williamson ether synthesis with typical yields exceeding 75% under mild conditions (K₂CO₃, DMF, 60°C) [1]. In contrast, the 5-benzylthio analogs require thiolate alkylation, which often suffers from competing disulfide formation and odor issues, while 5-amino derivatives demand multi-step protection/deprotection sequences. The ether linkage also offers greater chemical stability than the thioether toward oxidative metabolic pathways (CYP450-mediated S-oxidation vs. O-dealkylation), making the compound a more tractable building block for libraries requiring metabolic profiling [2].

Synthetic chemistry Building block Parallel synthesis

Optimal Application Scenarios for 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole Based on Verified Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Ortho-Substituted Aryl Recognition Elements

In kinase inhibitor programs where the ATP-binding pocket contains a hydrophobic sub-pocket that accommodates ortho-substituted benzyl groups, the 2-methylphenylmethoxy substituent provides a distinct steric and electronic profile compared to para-substituted or sulfanyl-linked analogs. The ortho-methyl group (Taft steric parameter Es = −1.24) offers enhanced shape complementarity to shallow hydrophobic clefts, as inferred from the class-level SAR described in the thiadiazole inhibitor patent review [1]. Procurement of this specific compound enables SAR exploration that cannot be addressed with commercially dominant para-substituted or benzylthio derivatives.

Parallel Synthesis Libraries Requiring High-Yield, Odor-Free Building Blocks

The ether linkage synthesized via Williamson etherification delivers isolated yields 10–15 percentage points higher than comparable thioetherifications [1], while eliminating the sulfur odor and disulfide purification steps that complicate automated parallel synthesis platforms. This makes the compound preferable to 5-benzylthio analogs for medicinal chemistry groups running high-throughput amide coupling or Suzuki diversification on the 2-methyl position.

Metabolic Stability Profiling Studies Comparing Ether vs. Thioether Linkers

The C-O ether bond (≈384 kJ/mol) is significantly more resistant to oxidative metabolism than the C-S thioether bond (≈308 kJ/mol) [1], making this compound a critical tool for head-to-head metabolic stability comparisons. Research groups investigating linker-dependent CYP450-mediated clearance can use this compound alongside its 5-benzylthio analog to quantify the intrinsic clearance advantage conferred by the ether linkage in liver microsome or hepatocyte assays.

Crystallography and Computational Modeling of Linker Geometry Effects

The target compound serves as an essential comparator in crystallographic and molecular modeling studies aimed at understanding how C-O vs. C-S vs. C-NH linker geometry influences ligand–protein binding. The experimentally determined dihedral angle of 83.63° for the sulfanyl analog [1] provides a quantitative baseline against which the ether analog's conformational preferences can be measured, enabling rational design of linker-optimized lead series.

Quote Request

Request a Quote for 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.